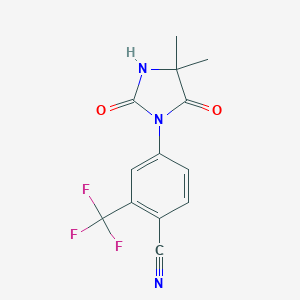

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile

Description

Chemical Identity and Nomenclature

This compound is a synthetic organic compound that belongs to the hydantoin derivative class. The compound is characterized by its complex molecular architecture, featuring both an imidazolidine ring system and a trifluoromethyl-substituted benzonitrile moiety. The systematic nomenclature reflects the specific substitution pattern on the hydantoin core, with the 4,4-dimethyl groups providing steric bulk and the trifluoromethyl group contributing to the compound's lipophilicity and metabolic stability.

The compound exists under several chemical identifiers and synonyms that are crucial for database searches and regulatory documentation. The primary Chemical Abstracts Service (CAS) number is 143782-20-1, which serves as the definitive identifier for this specific molecular structure. The molecular formula C₁₃H₁₀F₃N₃O₂ indicates the presence of 13 carbon atoms, 10 hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 297.23 g/mol.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 143782-20-1 | |

| Molecular Formula | C₁₃H₁₀F₃N₃O₂ | |

| Molecular Weight | 297.23 g/mol | |

| Developmental Code | RU-56279 | |

| Common Name | Cyanonilutamide |

The InChI (International Chemical Identifier) string provides a standardized representation of the molecular structure: InChI=1S/C13H10F3N3O2/c1-12(2)10(20)19(11(21)18-12)8-4-3-7(6-17)9(5-8)13(14,15)16/h3-5H,1-2H3,(H,18,21). This identifier facilitates accurate molecular recognition across different chemical databases and computational platforms.

Historical Development and Discovery

The development of this compound emerged from systematic medicinal chemistry efforts to create nonsteroidal antiandrogens with improved therapeutic profiles. The compound was initially designated with the developmental code RU-56279, indicating its origin from the research laboratories of Roussel Uclaf, a French pharmaceutical company that was subsequently acquired by Aventis and later became part of Sanofi.

The historical context of RU-56279's development is intrinsically linked to the broader research program aimed at discovering selective androgen receptor modulators and antagonists. This compound was never advanced to clinical trials or marketed as a therapeutic agent, but it played a crucial role in structure-activity relationship studies that informed the development of more successful antiandrogens. The compound's significance lies not in its direct therapeutic application but in its contribution to understanding the molecular requirements for effective androgen receptor antagonism.

Research conducted in the 1990s revealed that RU-56279 functions as a common metabolite of other more potent nonsteroidal antiandrogens, particularly RU-58841 and RU-56187. This metabolic relationship became a key finding in understanding the pharmacological profiles of these related compounds. The discovery that RU-58841 and RU-56187 appear to be prodrugs of RU-56279 in vivo provided important insights into the mechanism of action and the relationship between systemic exposure and antiandrogenic activity.

Position within N-substituted Aryl Hydantoin Chemical Class

This compound occupies a significant position within the N-substituted aryl hydantoin chemical class, which represents one of the most important structural scaffolds in medicinal chemistry. The hydantoin core structure provides a versatile framework for drug design, offering multiple sites for chemical modification and optimization of biological activity.

The compound exemplifies the N-1 substituted subclass of hydantoins, where the aryl group is attached to the nitrogen atom at position 1 of the hydantoin ring. This substitution pattern is particularly significant because N-1 arylated hydantoins have demonstrated important biological applications, including antiandrogen activity, anticonvulsant properties, and antimicrobial effects. The specific substitution pattern in RU-56279, featuring the trifluoromethylbenzonitrile group, represents an optimization strategy designed to enhance receptor binding affinity and metabolic stability.

Within the broader context of hydantoin-based pharmaceuticals, RU-56279 shares structural similarities with other clinically relevant compounds such as nilutamide, which is used in the treatment of prostate cancer. The structural relationship between these compounds highlights the importance of the hydantoin scaffold in developing therapeutically useful molecules. The presence of the cyano group in the benzonitrile moiety is particularly noteworthy, as hydantoins with N-1-cyanomethyl substructures are known to be potent antiandrogens.

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research extends far beyond its direct therapeutic potential. The compound has served as a crucial tool in understanding structure-activity relationships within the nonsteroidal antiandrogen class and has contributed to the development of more advanced therapeutic agents.

One of the most important aspects of RU-56279's research significance lies in its role as a metabolic intermediate. Studies have demonstrated that this compound functions as the active metabolite of both RU-58841 and RU-56187, providing critical insights into the mechanism of action of these prodrug compounds. The research showed that the percentage transformation of parent compounds into RU-56279 directly correlates with their systemic antiandrogenic activity, establishing a clear structure-activity relationship that has guided subsequent drug development efforts.

The compound has also contributed significantly to our understanding of androgen receptor binding and antagonism mechanisms. Despite exhibiting relatively low affinity for the androgen receptor compared to other nonsteroidal antiandrogens, RU-56279 demonstrates significant antiandrogenic activity in animal models. This apparent disconnect between binding affinity and biological activity has provided valuable insights into the complexity of androgen receptor modulation and the importance of considering multiple factors beyond simple receptor binding in drug design.

Furthermore, RU-56279 has played an important role in the development of more advanced antiandrogens, including compounds in the enzalutamide family. Research has identified this compound as an intermediate in the synthesis of Oxo-MDV 3100 (Oxo-enzalutamide), highlighting its continued relevance in current pharmaceutical development programs. This connection demonstrates how foundational compounds like RU-56279 continue to contribute to medicinal chemistry research decades after their initial discovery.

Properties

IUPAC Name |

4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c1-12(2)10(20)19(11(21)18-12)8-4-3-7(6-17)9(5-8)13(14,15)16/h3-5H,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCKLVAQENOQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901143349 | |

| Record name | 4-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143782-20-1 | |

| Record name | 4-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143782-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanonilutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143782201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RU-56279 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PAG4TC385 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The trifluoromethylbenzonitrile moiety is then introduced via a nucleophilic substitution reaction, often using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzonitrile moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences

Key Observations :

- RU58841’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

- The hydroxybutyl chain in RU58841 improves solubility in topical carriers (e.g., ethanol, polyglycols) , whereas hydroxyphenyl analogs () may exhibit reduced solubility due to aromatic stacking .

- Peptide-based analogs () prioritize hydrogen-bonding groups (e.g., guanidino) for PCSK9 inhibition, contrasting with RU58841’s focus on steric hindrance for androgen receptor antagonism .

Pharmacological and Therapeutic Profiles

Table 2: Pharmacological Comparison

Biological Activity

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile, with the CAS number 143782-20-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀F₃N₃O₂ |

| Molecular Weight | 297.233 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| LogP | 2.27 |

| PSA (Polar Surface Area) | 76.69 Ų |

Antibacterial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. A study on related imidazole derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that electron-withdrawing groups enhance their efficacy .

The mechanism of action for imidazole derivatives typically involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of an imidazole ring is crucial for binding to bacterial enzymes, which may lead to cell death .

Case Studies

- Study on Structural Analogues : A study conducted by Labrie et al. (2014) investigated various analogues of imidazole compounds and their antibacterial activities. They found that modifications to the trifluoromethyl group significantly impacted the compounds' effectiveness against various bacterial strains .

- Patent Literature : Several patents have documented the synthesis and biological evaluation of related compounds. For example, the patent by Sanofi-Aventis (US2011/178134 A1) discusses derivatives that demonstrate enhanced antibacterial activity through structural modifications similar to those found in this compound .

- Comparative Analysis : In a comparative analysis of various benzonitrile derivatives, it was shown that those with a dioxoimidazolidinyl moiety exhibited superior activity against Gram-positive bacteria compared to their non-substituted counterparts .

Q & A

Q. Advanced Pharmacokinetic Consideration

- Electron-Withdrawing Groups : The trifluoromethyl group reduces metabolic oxidation, enhancing stability in vitro .

- Steric Shielding : Bulky substituents (e.g., adamantane) hinder enzymatic degradation, as evidenced by prolonged MIC activity in bacterial assays .

What computational tools support the design of novel derivatives?

Q. Advanced Computational Guidance

- DFT Calculations : Predict electronic effects of substituents on reaction transition states (e.g., B3LYP/6-31G* level) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., M. tuberculosis enzymes) .

How should researchers handle discrepancies in biological activity across structural analogs?

Advanced Data Analysis

Contradictory results (e.g., high MIC for cyclohexyl vs. low MIC for adamantyl derivatives) require:

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents to isolate steric/electronic contributions .

- Cellular Uptake Assays : Flow cytometry or fluorescence microscopy to assess intracellular accumulation differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.